molecular formula C18H27N3O4 B1442057 1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate CAS No. 317365-34-7

1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

Cat. No.: B1442057
CAS No.: 317365-34-7
M. Wt: 349.4 g/mol
InChI Key: UPAFWAIJOIWWEZ-UHFFFAOYSA-N
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Description

1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C18H27N3O4 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anti-Mycobacterial Activity

Piperazine derivatives, including 1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate, have been recognized for their significant role in medicinal chemistry, particularly in combating mycobacterial infections. Piperazine serves as a vital building block in developing potent anti-mycobacterial compounds, showing promising activity against strains like Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural versatility of piperazine facilitates the design of molecules with enhanced selectivity and cost-effectiveness in anti-mycobacterial treatment strategies (Girase et al., 2020).

Therapeutic Use and Metabolic Pathways

Arylpiperazine derivatives have shown clinical application potential, particularly in treating conditions like depression, psychosis, or anxiety. The metabolic process of these derivatives often involves CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites, besides their varied effects on serotonin receptors and other neurotransmitter receptors, have also sparked interest due to their extensive tissue distribution and varied concentrations in individuals, pointing towards individual variability in enzyme expression and activity. This variability underlines the complex interaction between therapeutic potential and metabolic pathways in arylpiperazine derivatives (Caccia, 2007).

Drug Development and Pharmacological Attributes

Piperazine and its derivatives, including this compound, are acknowledged for their significant presence in numerous drugs addressing a wide range of therapeutic areas such as antipsychotic, anti-inflammatory, anticancer, and antiviral treatments. The flexibility of the piperazine moiety and its ability to enhance medicinal potential through slight modifications is well-documented, making it a promising candidate in drug discovery and development. The diverse pharmacological profiles and therapeutic applications stemming from the structural adaptability of piperazine derivatives highlight their critical role in advancing medical treatments (Rathi et al., 2016).

Properties

IUPAC Name

1-O-benzyl 4-O-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-18(2,3)25-16(22)20-9-10-21(15(11-19)12-20)17(23)24-13-14-7-5-4-6-8-14/h4-8,15H,9-13,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAFWAIJOIWWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696719
Record name 1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317365-34-7
Record name 1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 0° C. solution of 1.30 g of 1-(benzyloxycarbonyl)-2-hydroxymethyl-4-(tert-butyloxycarbonyl)-piperazine in 20 mL of CH2Cl2 was added 720 mg of diisopropylethylamine, then 510 mg of methanesulfonyl chloride. The mixture was allowed to warm to room temperature over 2 h, then diluted with 50 mL of EtOAc and washed with 25 mL of saturated NaHCO3, 2×25 mL of 1N HCl, 25 mL of saturated NaHCO3, and 25 mL of brine. The organic phase was dried over MgSO4 and concentrated to a yellow oil. This oil was dissolved in 10 mL of DMF and 360 mg of sodium azide was added. The mixture was heated to 100° C. and stirred overnight at this temperature, then cooled, diluted with 25 mL of EtOAc, and washed with 3×10 mL of water and 10 ml of brine. The organic phase was dried over MgSO4 and concentrated to an oily yellow solid. Of this solid, 475 mg was dissolved in 5 mL of 9:1 THF-water and 398 mg of triphenylphosphine was added. The mixture was heated to 50° C. and stirred at this temperature for 16 h, then cooled, poured into 30 mL of 1N HCl, and extracted with 2×10 mL of EtOAc. The aqueous phase was made very basic (pH>12) by addition of 5N NaOH, then extracted with 5×20 mL of EtOAc. The combined organic extracts were dried over MgSO4, and concentrated to yield 48 mg of the title compound. 1H NMR (500 MHz, CDCl3): δ7.28-7.40 (m, 5H), 5.15 (ABq, J=12.4 Hz, 2H), 3.82-4.22 (m, 4H), 2.66-3.30 (m, 5H), 1.45 (br s, 9H).
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
Reactant of Route 2
1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
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1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
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1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
Reactant of Route 5
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1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
Reactant of Route 6
1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

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